

# **Application Notes and Protocols: Anrikefon in Models of Chronic Kidney Disease Pruritus**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

Chronic kidney disease-associated pruritus (CKD-aP), also known as uremic pruritus, is a common and debilitating symptom experienced by patients with advanced chronic kidney disease, particularly those on hemodialysis.[1][2] It significantly impairs quality of life, leading to sleep disturbances, depression, and an increased risk of mortality.[1][3] The pathophysiology of CKD-aP is complex and not fully understood, but a leading hypothesis involves the dysregulation of the endogenous opioid system.[2][4] This dysregulation is characterized by an imbalance between the mu-opioid receptor (MOR), which can be pro-pruritic, and the kappaopioid receptor (KOR), which mediates anti-pruritic effects.[4][5]

**Anrikefon** (formerly HSK21542) is a novel, selective, and peripherally restricted kappa-opioid receptor (KOR) agonist.[4][6] Its mechanism of action makes it a promising therapeutic agent for CKD-aP, as it can restore the balance of the opioid system in the periphery without causing the central nervous system side effects associated with other opioids.[6] This document provides detailed application notes and protocols for the use of **Anrikefon** in both preclinical and clinical models of CKD-aP.

## **Mechanism of Action**

**Anrikefon** is a synthetic short-chain polypeptide that acts as a potent agonist at the kappa-opioid receptor.[4][7] KORs are G-protein coupled receptors (GPCRs) primarily coupled to the

## Methodological & Application





inhibitory G-protein, Gαi/o.[8][9] Upon binding of **Anrikefon**, the KOR undergoes a conformational change, leading to the activation of downstream signaling pathways that ultimately suppress the sensation of itch. The key steps in the signaling cascade are as follows:

- G-protein Activation: Anrikefon binding to the KOR promotes the exchange of GDP for GTP on the Gαi/o subunit of the heterotrimeric G-protein.[9]
- Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit dissociates from the Gβy dimer and inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8][9]
- Modulation of Ion Channels: The dissociated Gβy dimer directly interacts with and activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[9][10] This leads to an efflux of potassium ions, hyperpolarization of the neuronal membrane, and a decrease in neuronal excitability. Additionally, KOR activation can inhibit N-type calcium channels, further reducing neuronal activity and neurotransmitter release.[8]
- MAP Kinase Pathways: KOR activation can also modulate various mitogen-activated protein kinase (MAPK) pathways, including the p38, ERK1/2, and JNK pathways, which can influence gene expression and cellular responses.[8][9]

The net effect of these signaling events in peripheral sensory neurons is a reduction in the transmission of pruritic signals to the central nervous system.





Click to download full resolution via product page

Anrikefon's KOR signaling pathway.

## Preclinical Evaluation Animal Models of CKD-Associated Pruritus

The adenine-induced model of CKD in mice is a well-established and relevant model for studying uremic pruritus. High doses of adenine lead to the formation of 2,8-dihydroxyadenine crystals in the renal tubules, causing inflammation, fibrosis, and a progressive decline in renal function, which mimics human CKD.[11] These mice also develop spontaneous scratching behavior, making them suitable for evaluating the efficacy of anti-pruritic agents.

## **Quantitative Data from Preclinical Studies**

The following table summarizes the in vivo efficacy of **Anrikefon** (HSK21542) in a compound 48/80-induced acute itch model in mice.



| Dose (mg/kg, s.c.) | Mean Inhibition of Scratching Bouts (%) | ED50 (mg/kg) |  |
|--------------------|-----------------------------------------|--------------|--|
| 0.01               | -                                       |              |  |
| 0.03               | 34.89%                                  |              |  |
| 0.1                | 53.02%                                  | 0.09         |  |
| 0.3                | 73.75%                                  |              |  |
| 1.0                | 99.78%                                  | _            |  |
| 3.0                | -                                       | <del>-</del> |  |

## **Clinical Evaluation**

**Anrikefon** has been evaluated in a multicenter, double-blind, randomized, placebo-controlled phase 3 clinical trial in hemodialysis patients with moderate to severe CKD-aP.

## **Quantitative Data from Phase 3 Clinical Trial**

The primary endpoint was the proportion of patients with at least a 4-point improvement in the Worst Itching Intensity Numerical Rating Scale (WI-NRS) at week 12. Secondary endpoints included the proportion of patients with at least a 3-point improvement in WI-NRS and changes in itch-related quality of life measured by the 5-D Itch Scale and Skindex-10.

| Endpoint                           | Anrikefon (0.3<br>μg/kg) | Placebo | p-value |
|------------------------------------|--------------------------|---------|---------|
| ≥4-point WI-NRS<br>Improvement     | 37%                      | 15%     | <0.001  |
| ≥3-point WI-NRS<br>Improvement     | 51%                      | 24%     | <0.001  |
| Mean Change in 5-D Itch Scale      | -5.3                     | -3.1    | <0.001  |
| Mean Change in<br>Skindex-10 Scale | -15.2                    | -9.3    | <0.001  |



## Experimental Protocols Preclinical Experimental Workflow



Click to download full resolution via product page



#### Preclinical experimental workflow.

#### Protocol 1: Adenine-Induced CKD and Pruritus Mouse Model

- Animal Selection: Use male C57BL/6 mice, 8-10 weeks old.
- Induction of CKD:
  - Prepare a diet containing 0.2% w/w adenine.
  - Feed the mice with the adenine-supplemented diet for 4-6 weeks.
  - Monitor animal health and body weight regularly.
- Verification of CKD:
  - At the end of the induction period, collect blood samples via tail vein or cardiac puncture.
  - Measure serum blood urea nitrogen (BUN) and creatinine levels to confirm the development of CKD.
- Drug Administration:
  - Randomly assign mice to treatment groups (vehicle control, Anrikefon at various doses).
  - Administer **Anrikefon** or vehicle via subcutaneous or intravenous injection.
- Behavioral Assessment of Pruritus:
  - Acclimatize mice to individual observation chambers.
  - Videotape the mice for a defined period (e.g., 30-60 minutes) after drug administration.
  - An observer blinded to the treatment groups should count the number of scratching bouts
    directed towards the head, neck, and trunk. A scratching bout is defined as one or more
    rapid movements of the hind paw towards the body, ending with the paw being returned to
    the floor or licked.
- Data Analysis:



 Compare the number of scratching bouts between the **Anrikefon**-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

#### Protocol 2: Compound 48/80-Induced Acute Itch Model

- Animal Preparation: Shave the rostral back or nape of the neck of male C57BL/6 mice 24-48 hours before the experiment.
- Drug Administration: Administer Anrikefon or vehicle subcutaneously 15-30 minutes before the injection of compound 48/80.
- Induction of Itch: Intradermally inject 50 μL of compound 48/80 (100 μg) into the shaved area.
- Behavioral Assessment: Immediately after the injection, place the mouse in an observation chamber and record the number of scratching bouts for 30 minutes.
- Data Analysis: Analyze the data as described in Protocol 1.

### **Clinical Trial Workflow**





Click to download full resolution via product page

Clinical trial workflow.

#### Protocol 3: Administration and Scoring of the 5-D Itch Scale

- Administration: The 5-D Itch Scale is a self-administered questionnaire. Provide the patient with the scale and clear instructions.
- Domains: The scale assesses five dimensions of pruritus:



- Duration: How long the patient has been itching on a typical day.
- Degree: The intensity of the itch.
- Direction: Whether the itch has improved, worsened, or stayed the same over the past week.
- Disability: The impact of the itch on daily activities, including sleep, work, and social life.
- Distribution: The number of body areas affected by the itch.
- Scoring: Each of the five domains is scored on a scale of 1 to 5. The total score is the sum of the scores from each domain, ranging from 5 (no pruritus) to 25 (most severe pruritus).
- Interpretation: A higher score indicates more severe pruritus. The change in the 5-D Itch Scale score from baseline is used to assess the efficacy of the intervention.

Protocol 4: Administration and Scoring of the Skindex-10

- Administration: The Skindex-10 is a self-administered questionnaire consisting of 10
  questions about the impact of a skin condition on a patient's life over the past week.
- Domains: The questions cover three domains:
  - Symptoms: Itching, burning/stinging, irritation.
  - Emotions: Worry, frustration, embarrassment.
  - Functioning: Impact on daily activities, social life, and sleep.
- Scoring: Each question is scored on a 7-point Likert scale, from "never bothered" (0) to "always bothered" (6). The total score is the sum of the scores for each question, ranging from 0 to 60.
- Interpretation: A higher score indicates a greater negative impact of the skin condition on the
  patient's quality of life. The change in the Skindex-10 score from baseline is used to evaluate
  treatment efficacy.



## Conclusion

**Anrikefon** is a promising new therapeutic agent for the treatment of moderate to severe chronic kidney disease-associated pruritus in hemodialysis patients. Its selective, peripherally restricted kappa-opioid receptor agonism provides a targeted approach to managing this distressing symptom with a favorable safety profile. The protocols and data presented in these application notes provide a framework for researchers and clinicians to further investigate and utilize **Anrikefon** in the context of CKD-aP.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Role of kappa-opioid and mu-opioid receptors in pruritus: Peripheral and central itch circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Involvement of central mu-opioid system in the scratching behavior in mice, and the suppression of it by the activation of kappa-opioid system PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antinociceptive and Antipruritic Effects of HSK21542, a Peripherally-Restricted Kappa Opioid Receptor Agonist, in Animal Models of Pain and Itch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. k-opioid receptor Wikipedia [en.wikipedia.org]
- 5. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Kir3 channel signaling complexes: focus on opioid receptor signaling [frontiersin.org]
- 7. Targeting the Opioid Pathway for Uremic Pruritus: A Systematic Review and Meta-analysis
   PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nalbuphine, a kappa opioid receptor agonist and mu opioid receptor antagonist attenuates pruritus, decreases IL-31, and increases IL-10 in mice with contact dermatitis PMC [pmc.ncbi.nlm.nih.gov]



- 9. Enhanced scratching evoked by PAR-2 agonist and 5-HT but not histamine in a mouse model of chronic dry skin itch PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antinociceptive and Antipruritic Effects of HSK21542, a Peripherally-Restricted Kappa Opioid Receptor Agonist, in Animal Models of Pain and Itch - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Anrikefon in Models of Chronic Kidney Disease Pruritus]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10860338#using-anrikefon-in-models-of-chronic-kidney-disease-pruritus]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com